molecular formula C16H14N2OS2 B2773377 N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide CAS No. 899732-72-0

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide

Cat. No. B2773377
M. Wt: 314.42
InChI Key: UYUVNOPXHUKMGE-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H10N2OS . It’s important to note that the compound you’re asking about has an additional ethylthio group attached, which could significantly alter its properties.


Synthesis Analysis

While specific synthesis methods for “N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide” were not found, similar compounds have been synthesized through various methods. For instance, a series of 6-bromobenzo[d]thiazol-2 (3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2 (3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide” were not found, similar compounds have been involved in various chemical reactions. For instance, 6-bromobenzo[d]thiazol-2 (3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition .

Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Patel, H. S. Patel, and P. Shah (2015) focused on the synthesis of novel heterocyclic compounds derived from benzo[d]thiazole, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were evaluated for antibacterial and antifungal activities, highlighting the potential of benzo[d]thiazole derivatives in the development of new antimicrobial agents Synthesis, spectroscopic and biological study of 3-(furan-2-yl)- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives.

Gelation Behavior and Supramolecular Chemistry

Research by Yadav and Amar Ballabh (2020) explored the synthesis of N-(thiazol-2-yl) benzamide derivatives and their gelation behavior, focusing on the role of methyl functionality and S⋯O interaction in gelation. This study contributes to the understanding of supramolecular gelators and the design of new materials with specific physical properties N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators: Role of methyl functionality and S⋯O interaction.

Anticancer Evaluation

A study by Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, and D. Reddy (2021) involved the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. This research highlights the potential therapeutic applications of benzamide derivatives in oncology, providing a precedent for investigating the anticancer capabilities of similar compounds Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUVNOPXHUKMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide

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